molecular formula C16H15NO2 B2481929 benzyl N-[(E)-2-phenylethenyl]carbamate CAS No. 88425-24-5

benzyl N-[(E)-2-phenylethenyl]carbamate

Cat. No.: B2481929
CAS No.: 88425-24-5
M. Wt: 253.301
InChI Key: AECSLLNPNDUEAV-VAWYXSNFSA-N
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Description

Benzyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a phenylethenyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(E)-2-phenylethenyl]carbamate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The benzyl and phenylethenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of benzyl N-[(E)-2-phenylethenyl]amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl N-[(E)-2-phenylethenyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the phenylethenyl group.

    Phenylethyl carbamate: Similar structure but lacks the benzyl group.

    N-[(E)-2-phenylethenyl]carbamate: Similar structure but lacks the benzyl group.

Uniqueness

Benzyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of both benzyl and phenylethenyl groups, which provide distinct chemical properties and reactivity compared to other carbamates. This makes it a valuable intermediate in organic synthesis and various applications.

Properties

IUPAC Name

benzyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,17,18)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECSLLNPNDUEAV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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